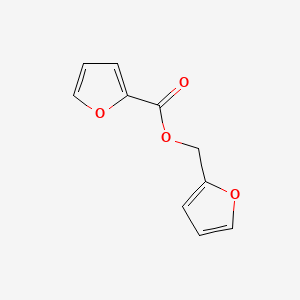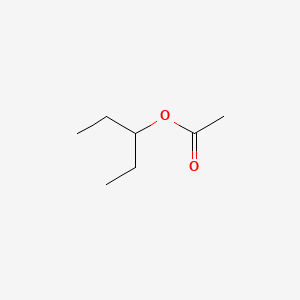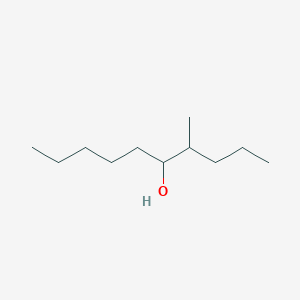
4-Methyl-5-decanol
説明
4-Methyl-5-decanol is an organic compound with the molecular formula C11H24O . It has an average mass of 172.308 Da and a monoisotopic mass of 172.182709 Da . It is also known by other names such as 4-Methyl-5-decanol, 4-methyldecan-5-ol, and 5-Decanol, 4-methyl- .
Molecular Structure Analysis
The molecular structure of 4-Methyl-5-decanol consists of 11 carbon atoms, 24 hydrogen atoms, and 1 oxygen atom . The ChemSpider ID for this compound is 484955 .科学的研究の応用
Biodiesel Fuel Oxidation
4-Methyl-5-decanol, a component in biodiesel fuels, has been studied for its role in fuel oxidation. Detailed chemical kinetic mechanisms have been developed to study its oxidation, particularly in the context of biodiesel fuels such as rapeseed oil methyl esters. These studies are crucial for understanding combustion processes in diesel and homogeneous charge compression ignition engines (Herbinet, Pitz, & Westbrook, 2009).
Chirality and Odor Activity
Research on the chiral compounds of essential oils includes the study of 4-Methyl-5-decanolide. The enantioselective synthesis and separation of this compound have led to insights into its distinct odor activities and stereochemical features. This kind of research is vital in understanding the sensory properties of various substances (Bartschat et al., 1995).
Cytochalasins Synthesis
4-Methyl-5-decanol plays a role in the synthesis of cytochalasins, compounds that have biological activities, including antimicrobial and anticancer properties. The synthesis of such compounds is essential for the development of new therapeutic agents (Ackermann, Waespe‐Šarčevic̀, & Tamm, 1984).
Biodiesel Surrogate Modeling
Methyl decanoate, which is structurally related to 4-Methyl-5-decanol, has been used as a surrogate in biodiesel fuel modeling. This research is critical for predicting and optimizing biodiesel combustion in engines, leading to more efficient and environmentally friendly fuels (Herbinet, Pitz, & Westbrook, 2007).
Aggregation Pheromone in Insects
Compounds related to 4-Methyl-5-decanol, such as 4-Methyl-5-nonanol, have been identified as aggregation pheromones in certain insect species. Understanding these compounds' roles in insect behavior can lead to better pest management strategies (Oehlschlager et al., 1995).
Solvent Extraction Studies
4-Methyl-5-decanol and its derivatives have been investigated in the context of solvent extraction, particularly in the separation of metal ions. This research has implications for material science and recycling processes (Uzoukwu, Gloe, & Duddeck, 1998).
Safety and Hazards
特性
IUPAC Name |
4-methyldecan-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O/c1-4-6-7-9-11(12)10(3)8-5-2/h10-12H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDFXEWIRIPTIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C(C)CCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10339691 | |
| Record name | 4-Methyl-5-decanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10339691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-5-decanol | |
CAS RN |
213547-15-0 | |
| Record name | 4-Methyl-5-decanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10339691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




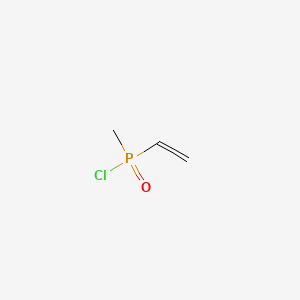
![Endo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl valerate](/img/structure/B1618289.png)



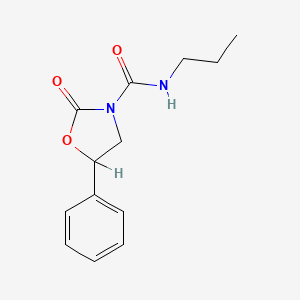
![Benzo[a]pentacene](/img/structure/B1618297.png)


